molecular formula C12H12N2O3S B1393282 4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid CAS No. 1283109-22-7

4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid

Cat. No. B1393282
M. Wt: 264.3 g/mol
InChI Key: BZZAAVRIQJXQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid” is a chemical compound . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid” such as melting point, boiling point, density, molecular formula, and molecular weight are provided by some chemical databases .

Scientific Research Applications

  • Synthesis and Reactivity : This compound is significant in synthetic chemistry, especially in the formation of pyridazinones and related derivatives. The solvent used in the synthesis can significantly influence the type of compound produced. For instance, Sayed et al. (1993) demonstrated that using different solvents in the reaction of 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids with hydrazine hydrate can yield different products, including 4-(5-oxo-2-pyrazolin-4-yl)-3(2H)-pyridazinones and 6-aryl-3(2H)-pyridazinones (Sayed, Radwan, Hamed, & Boraie, 1993).

  • Biological Activity : Compounds derived from 4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid have been studied for their biological activities, particularly their antimicrobial and anticancer properties. For example, research by El-Gaby et al. (2003) and Saad and Moustafa (2011) explored the synthesis of derivatives with potential antibacterial and anticancer activities (El-Gaby, El-Dean, Gaber, Eyada, & Al-Kamali, 2003); (Saad & Moustafa, 2011).

  • Esterification and Amidation : This compound and its derivatives are also utilized in the esterification and amidation of carboxylic acids. Research by Won et al. (2007) and Kang et al. (2008) demonstrated the effectiveness of related compounds in esterification and amidation processes (Won, Kim, Kim, Yim, Kim, Kang, Chung, Lee, & Yoon, 2007); (Kang, Yim, Won, Kim, Kim, Kim, Lee, & Yoon, 2008).

  • Lactonization : Kim et al. (2009) showed that derivatives of this compound could be used as efficient coupling agents in the lactonization of ω-hydroxycarboxylic acids, which is important in the synthesis of various natural products (Kim, Kim, Won, Kang, Park, Jung, Lee, & Yoon, 2009).

  • Novel Heterocyclic Compounds : The compound and its derivatives are instrumental in creating novel heterocyclic compounds, which have a wide range of applications in medicinal chemistry and drug discovery. Ibrahim and Behbehani (2014) synthesized a novel class of pyridazin-3-one derivatives with potential biological activity (Ibrahim & Behbehani, 2014).

  • Optical Gating and Nanofluidics : Ali et al. (2012) utilized a derivative of this compound in optical gating and the development of synthetic ion channels, demonstrating its potential in nanofluidic devices (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).

properties

IUPAC Name

4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-11-6-5-9(10-3-2-8-18-10)13-14(11)7-1-4-12(16)17/h2-3,5-6,8H,1,4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZAAVRIQJXQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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